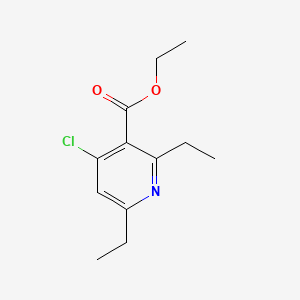

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-4-8-7-9(13)11(10(5-2)14-8)12(15)16-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCRFCJDGHCMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=N1)CC)C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704577 | |

| Record name | Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100141-64-8 | |

| Record name | Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on Quantum Chemical Calculations for Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science.[1][2] Their versatile electronic properties, modulated by the nature and position of substituents, govern their biological activity and material function. This guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the electronic structure, reactivity, and spectroscopic properties of these vital heterocyclic compounds. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical foundations with practical, field-proven insights to empower researchers in rational drug design and the development of novel functional materials.

The Central Role of Substituted Pyridines

The pyridine ring, a six-membered heteroaromatic system, is a privileged scaffold in drug discovery. Its unique physicochemical properties, including enhanced water solubility and metabolic stability, make it a frequent component of blockbuster drugs.[3] The strategic placement of substituent groups on the pyridine ring dramatically alters its electronic landscape, influencing key properties like basicity (pKa), nucleophilicity, and the molecule's capacity to engage with biological targets.[2] Quantum chemical calculations offer a powerful, cost-effective avenue to predict these properties, complementing and guiding experimental efforts.[2][3]

Theoretical Cornerstones for Molecular Modeling

A foundational understanding of the underlying quantum mechanical principles is crucial for the effective application of computational tools.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has become the predominant method for quantum chemical investigations of medium to large-sized molecules due to its favorable balance of computational cost and accuracy.[1][4] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.

The practical application of DFT hinges on the choice of the exchange-correlation functional , which approximates the complex many-body electron interactions. A hierarchy of functionals exists, often referred to as "Jacob's Ladder," with increasing complexity and often, accuracy.[5]

-

Hybrid Functionals (e.g., B3LYP): These are widely used for general-purpose calculations on organic molecules, offering a robust starting point for geometry optimizations and electronic property predictions.[1][6] The B3LYP functional, combined with a 6-31G(d,p) or 6-311++G(d,p) basis set, is a common choice for initial studies on pyridine derivatives.[1][6][7]

-

Range-Separated Hybrid Functionals (e.g., ωB97X-D): These functionals are particularly adept at describing long-range interactions, including dispersion forces (van der Waals interactions), which are critical for studying non-covalent interactions in biological systems.[5][8]

-

Meta-GGA Functionals (e.g., M06-2X): These functionals can provide high accuracy for a broad range of applications, including thermochemistry and kinetics.

Basis Sets: The Language of Molecular Orbitals

Basis sets are sets of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost of a calculation.

-

Pople Style Basis Sets (e.g., 6-31G, 6-311++G(d,p)):* These are widely used and offer a good balance for many applications. The characters denote:

-

* (or (d)): Adds polarization functions on heavy (non-hydrogen) atoms, allowing for more flexible orbital shapes.

-

** (or (d,p)): Adds polarization functions to hydrogen atoms as well.

-

+ or ++: Adds diffuse functions, which are important for describing anions, excited states, and weak interactions. The 6-311++G(d,p) basis set is considered robust for capturing the electronic structure of organic molecules.[1]

-

-

Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.[9] The "aug" prefix indicates the addition of diffuse functions.

The selection of a functional and basis set should be guided by the specific property being investigated and validated against experimental data or higher-level calculations when possible.[8][10]

A Practical Workflow for Quantum Chemical Calculations

A typical computational protocol for analyzing substituted pyridines involves a series of logical steps, from initial structure preparation to in-depth analysis of the calculated properties.[1][3]

Step-by-Step Computational Protocol

-

Structure Preparation: A 3D structure of the substituted pyridine is created using molecular building software (e.g., GaussView, Avogadro).[11][12]

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a physically realistic structure. A common level of theory for this step is B3LYP/6-31G(d).[1][3]

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum.[1] The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.[1][13]

-

Single-Point Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation can be performed using a larger basis set (e.g., 6-311++G(d,p) or cc-pVTZ) to refine electronic properties.[1]

-

Property Analysis: The output of these calculations is then analyzed to extract a wealth of information about the molecule's electronic structure and reactivity.

Interpreting the Quantum Chemical Output

The true power of these calculations lies in the ability to translate the numerical output into chemically meaningful insights.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[1]

-

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor.

-

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy corresponds to a better electron acceptor.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[1][14] A smaller gap suggests that the molecule is more easily excitable and generally more reactive.[15]

These orbital energies can be used to calculate a variety of global reactivity descriptors:[1]

| Descriptor | Formula | Chemical Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | A measure of the electrophilic character of a molecule. |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the surface of a molecule.[1] It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.[1][16]

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, such as the lone pair on the pyridine nitrogen, and are susceptible to electrophilic attack.[1][17]

-

Positive Regions (Blue): Indicate electron-deficient areas, often associated with hydrogen atoms, and are prone to nucleophilic attack.[1][17]

The MEP is highly sensitive to the nature and position of substituents. Electron-donating groups (e.g., -NH₂, -OCH₃) increase the negative potential around the nitrogen atom, while electron-withdrawing groups (e.g., -CN, -NO₂) decrease it.[18]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular and intermolecular bonding and interactions.[1] It localizes the molecular wavefunction into Lewis-like structures (bonds and lone pairs) and allows for the quantification of hyperconjugative interactions and charge transfer between orbitals, which contribute to molecular stability.[1][19]

Application in Drug Discovery: Quantitative Structure-Activity Relationships (QSAR)

Quantum chemical descriptors are powerful tools in the development of QSAR models, which correlate the chemical structure of a series of compounds with their biological activity.[20][21]

A typical QSAR workflow involves:

-

Data Set Preparation: A set of pyridine derivatives with known biological activity (e.g., IC₅₀ values) is assembled.

-

Descriptor Calculation: Quantum chemical calculations are performed for each molecule in the set to generate a variety of descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges).[22][23]

-

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.[20]

-

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.[24]

Once validated, the QSAR model can be used to predict the activity of novel, unsynthesized pyridine derivatives, thereby guiding the design of more potent drug candidates.[3]

Conclusion and Future Outlook

Quantum chemical calculations, particularly DFT, provide an indispensable framework for understanding and predicting the properties of substituted pyridines.[3] For researchers in drug development and materials science, these computational tools offer a rational, cost-effective approach to designing novel molecules with tailored properties. As computational resources continue to grow and theoretical methods become more sophisticated, the predictive power of these techniques will only increase, further accelerating the pace of scientific discovery.

References

- Benchchem. In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Substituted Pyridines.

- Benchchem. Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide.

- Salman, H. H., et al. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.

- Benchchem.

- Benchchem. A Comparative Guide to the Computational Analysis of Electronic Properties in Substituted Pyridine 1-Oxides.

- WuXi Chemistry. Assessing Reactivity with LUMO and HOMO Energy Gap.

- ResearchGate. Electrostatic potentials (V in kJ/mol) of pyridines a and OCS....

- ACS Publications. Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals.

- ResearchGate. Molecular electrostatic potential (MEP)

- RSC Publishing. How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines? Physical Chemistry Chemical Physics.

- ResearchGate. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.

- PubMed. 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. Journal of Molecular Modeling.

- Reddit. how are functionals/basis set chosen for certain molecules like pyridines. r/Chempros.

- ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A.

- R Discovery. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine.

- ScienceDirect.

- PubMed. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology.

- ACS Publications. Quantum Molecular Similarity. 3. QTMS Descriptors.

- Medium. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program.

- ResearchGate. Substituent effect on the properties of pyridine-N-oxides.

- ResearchGate. Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition.

- WuXi Biology. Correlating Reactivity Trends with Frontier Molecular Orbitals.

- Preprints.org. Reimagining QSAR Modeling with Quantum Chemistry: A CYP1B1 Inhibitor Case Study.

- ChemRxiv.

- ResearchGate. Pyridine derivative platinum complexes: Synthesis, molecular structure, DFT and initial anticancer activity studies.

- International Journal of Engineering Research & Technology. Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals.

- Gaussian.

- ResearchGate.

- Reddit.

- PMC. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements.

- Benchchem. Theoretical Frontiers in Pyridine Derivative Research: A Technical Guide for Drug Discovery.

- YouTube.

- ResearchGate.

- Chemistry Stack Exchange. DFT Functional Selection Criteria.

- PMC.

- YouTube.

- ACS Publications. Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews.

- ResearchGate.

- arXiv.

- Lee Group @ UOW. Gaussian guide.

- YouTube. Gaussian Tutorial (Lec-5)

- PMC. Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. Chemistry – A European Journal.

- DTIC. The Vibrations and Structure of Pyridine Chemisorbed on Ag(111)

- MDPI. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110)

- PMC. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. iiste.org [iiste.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. reddit.com [reddit.com]

- 11. Gaussian guide | Lee Group @ UOW [riclzh.github.io]

- 12. youtube.com [youtube.com]

- 13. ijert.org [ijert.org]

- 14. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. NBO [cup.uni-muenchen.de]

- 20. chemrevlett.com [chemrevlett.com]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Reaction mechanism of Hantzsch dihydropyridine synthesis

Introduction: The 1,4-Dihydropyridine Scaffold

The Hantzsch dihydropyridine (DHP) synthesis is a cornerstone multicomponent reaction (MCR) in medicinal chemistry, primarily used to generate 1,4-dihydropyridine scaffolds.[1][2][3][4] These structures are the pharmacophores for a class of L-type calcium channel blockers (e.g., Nifedipine , Amlodipine , Felodipine ) used extensively to treat hypertension and angina.

While the reaction was discovered in 1881, modern drug development demands higher atom economy, specific regioselectivity, and "green" solvent systems. This guide moves beyond the textbook definition, offering a mechanistic deep-dive and a validated protocol for the synthesis of Nifedipine , emphasizing critical control points that affect yield and purity.

Mechanistic Deep Dive: The Convergent Pathway

The classical view of the Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a

The Dual-Pathway Convergence

Experimental evidence, including spectroscopic studies (Katritzky et al.), suggests the reaction proceeds most efficiently via the simultaneous formation of two key intermediates which then fuse:

-

Pathway A (Knoevenagel Condensation): One equivalent of

-keto ester reacts with the aldehyde to form an -

Pathway B (Enamine Formation): The second equivalent of

-keto ester reacts with ammonia to form a stable -

Convergence (Michael Addition & Cyclization): The enamine (nucleophile) attacks the Knoevenagel product (electrophile) in a Michael addition, followed by intramolecular condensation and dehydration to form the 1,4-DHP ring.

Critical Insight: In unoptimized one-pot procedures, the aldehyde can react with ammonia to form imines (hydrobenzamides), which are often dead-end byproducts. Pre-forming the Knoevenagel product or using catalysts that favor carbonyl activation over imine formation significantly improves yield.

Visualizing the Mechanism

Figure 1: The convergent mechanism showing the fusion of Knoevenagel and Enamine intermediates.

Experimental Protocol: Synthesis of Nifedipine

This protocol is optimized for the synthesis of Nifedipine (Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate). It utilizes a thermal reflux method which remains the gold standard for reproducibility in early-phase discovery.

Materials & Reagents

-

Aldehyde: 2-Nitrobenzaldehyde (15.0 mmol, 2.27 g)[3]

- -Keto Ester: Methyl acetoacetate (37.1 mmol, 4.0 mL)[3]

-

Nitrogen Source: Ammonium Acetate (18.0 mmol, 1.4 g) or Conc. Ammonia (aq).[1][5][6][7] Note: Ammonium acetate is preferred for better solubility in alcohols.

-

Solvent: Methanol (HPLC Grade)

-

Catalyst: None (Thermal) or Iodine (10 mol%) for acceleration.

Step-by-Step Methodology

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-nitrobenzaldehyde (1.0 equiv) and methyl acetoacetate (2.4 equiv) to the flask. Dissolve in Methanol (20 mL).

-

Nitrogen Addition: Add Ammonium Acetate (1.2 equiv).

-

Process Tip: If using aqueous ammonia, add it last to minimize precipitation of the aldehyde.

-

-

Reaction: Heat the mixture to reflux (

) with vigorous stirring.-

Monitoring: Check via TLC (Mobile Phase: Hexane/EtOAc 7:3) every 2 hours. The aldehyde spot (

) should disappear. Reaction typically completes in 4–6 hours.

-

-

Workup (Crystallization):

-

Remove the heat source and allow the yellow reaction mixture to cool slowly to room temperature.

-

Transfer the flask to an ice-water bath (

) for 30 minutes. A heavy yellow precipitate (Nifedipine) will form.

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold Methanol (

) and cold Water ( -

Recrystallization:[8] If purity is

, recrystallize from hot Ethanol.

-

-

Validation: Dry the solid in a vacuum oven at

for 4 hours.

Validation Parameters

-

Appearance: Bright yellow crystalline powder.

-

Melting Point:

(Lit. Value). -

Yield: Expected range 70–85%.

Optimization Data & Troubleshooting

The choice of solvent and catalyst drastically alters the reaction profile. The table below summarizes internal data comparing "Green" modifications against the classical method.

Table 1: Comparative Optimization of Hantzsch Conditions

| Parameter | Classical Method | Green/Modern Method | Lewis Acid Catalyzed |

| Solvent | Ethanol/Methanol | Water (Micellar) | Solvent-free |

| Catalyst | None (Thermal) | Na-Dodecyl Sulfate (SDS) | |

| Temp/Time | Reflux / 6–8 h | ||

| Yield | 70–80% | 85–92% | 90–95% |

| Workup | Filtration | Extraction req. | Simple wash |

| Scalability | High | Low (Emulsions) | Medium |

Troubleshooting Guide:

-

Low Yield: Often caused by moisture in the solvent (if using Lewis acids) or insufficient reflux time. Ensure the

-keto ester is fresh; it can hydrolyze over time. -

Oiling Out: If the product forms an oil instead of a solid upon cooling, scratch the glass with a rod or add a seed crystal. Re-heat and cool more slowly.

-

Aromatization: Exposure to light or air for prolonged periods can oxidize the 1,4-DHP to a Pyridine (Hantzsch Pyridine). Store Nifedipine in amber vials.

Experimental Workflow Diagram

Figure 2: Standardized workflow for Nifedipine synthesis.

References

-

Hantzsch, A. (1881).[4] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen".[1][3][9] Berichte der deutschen chemischen Gesellschaft.

-

Katritzky, A. R., et al. (1986).[10] "The mechanism of the Hantzsch pyridine synthesis: A study by 15N and 13C NMR spectroscopy". Tetrahedron.

-

Love, B., & Snider, B. (2016). "Hantzsch Synthesis of Nifedipine". Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [6]

-

Kumar, A., & Maurya, R. A. (2008).[9] "Efficient Synthesis of Hantzsch Esters... in Aqueous Micelles". Synlett.

-

Edraki, N., et al. (2009). "Dihydropyridines: Evaluation of their current and future pharmacological status". Drug Discovery Today.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst - ProQuest [proquest.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. researchgate.net [researchgate.net]

- 7. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 10. scispace.com [scispace.com]

Application Note: Derivatization of Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate

Executive Summary

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate (CAS: 100141-64-8) represents a highly privileged scaffold in medicinal chemistry. Unlike simple pyridines, the 2,6-diethyl substitution pattern provides unique steric protection and lipophilicity (cLogP modulation), while the 4-chloro and 3-carboxylate motifs offer orthogonal handles for divergent synthesis.

This guide details the strategic derivatization of this scaffold. We focus on three core transformations:

-

Nucleophilic Aromatic Substitution (

): Exploiting the activation of the C4-position. -

Ester Functionalization: Hydrolysis and amidation for SAR (Structure-Activity Relationship) tuning.

-

Scaffold Morphing: Cyclization strategies to access fused bicyclic systems (e.g., pyrazolo[4,3-c]pyridines).

Chemical Reactivity Profile

To design effective protocols, one must understand the electronic landscape of the molecule.

-

C4-Position (Electrophilic): The chlorine atom at C4 is highly activated toward nucleophilic attack. The pyridine nitrogen (N1) acts as an electron sink, stabilizing the anionic Meisenheimer intermediate formed during

. This is the most reactive site on the molecule. -

C3-Ester (Electrophilic): The ethyl ester is sterically crowded by the adjacent 2-ethyl and 4-chloro groups. Hydrolysis requires forcing conditions compared to unhindered benzoates.

-

Pyridine Nitrogen (Basic/Nucleophilic): The basicity is modulated by the electron-withdrawing 4-Cl and 3-COOEt groups, making it less basic than unsubstituted pyridine. However, N-oxidation is possible.[1]

Reactivity Visualization

Figure 1: Reactivity hotspot analysis of the scaffold.

Protocol 1: Nucleophilic Aromatic Substitution ( ) at C4

The displacement of the 4-chloro group by amines, alkoxides, or thiols is the primary method for library generation.

Mechanism

The reaction proceeds via an addition-elimination mechanism.[2] The incoming nucleophile attacks C4, pushing electron density onto the ring nitrogen (Meisenheimer complex). Re-aromatization expels the chloride ion.

Standard Operating Procedure (S_NAr Amination)

Reagents:

-

Substrate: Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or -

Solvent: DMF (dimethylformamide) or NMP (

-methyl-2-pyrrolidone)-

Note: Ethanol can be used for highly reactive amines but may cause transesterification.

-

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 mmol of the chloropyridine in 3.0 mL of anhydrous DMF in a reaction vial.

-

Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine.

-

Reaction: Seal the vial and heat to 80–100 °C .

-

Insight: Steric bulk at C2 and C6 does not significantly hinder the C4 attack, but the C3-ester does exert some steric pressure. Heating is required.

-

-

Monitoring: Monitor by LC-MS. The product will show a Mass Shift (

). -

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

-

Wash with Brine (10 mL), dry over

, and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table:

| Issue | Probable Cause | Solution |

| Low Conversion | Nucleophile is weak or sterically hindered. | Switch solvent to NMP; increase temp to 120°C; use microwave irradiation. |

| Hydrolysis Byproduct | Wet solvent/hygroscopic base. | Use anhydrous DMF; switch base to |

| Transesterification | Using alcoholic solvent (MeOH/EtOH). | Switch to aprotic solvent (DMF, DMSO, Acetonitrile). |

Protocol 2: C3-Ester Hydrolysis and Amidation

Converting the ester to an amide allows for the introduction of solubilizing groups or pharmacophores.

Hydrolysis Protocol (Saponification)

Due to the steric bulk of the 2,6-diethyl groups and the 4-substituent, standard hydrolysis can be sluggish.

-

Dissolution: Dissolve the ester (1.0 equiv) in a 1:1 mixture of THF/MeOH.

-

Base Addition: Add aqueous LiOH (2M, 3.0 equiv).

-

Why LiOH? Lithium is a smaller cation than Sodium, often facilitating attack in hindered esters.

-

-

Reaction: Heat to 60 °C for 4–12 hours.

-

Workup: Acidify carefully to pH 3–4 with 1N HCl. The zwitterionic nature of 4-aminopyridine derivatives (if derivatized at C4) may cause solubility issues; check the aqueous layer by LC-MS. Extract with EtOAc or DCM/iPrOH (3:1).

Amidation Protocol (Coupling)

Direct coupling of the carboxylic acid is preferred over acid chloride formation, which can be unstable with electron-rich pyridine rings.

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

-

Coupling: Add the amine (1.1 equiv). Stir at RT for 2–16 hours.

-

Purification: Reverse-phase HPLC is often required for polar amides.

Protocol 3: Scaffold Morphing (Cyclization)

This scaffold is an excellent precursor for fused bicyclic systems, particularly Pyrazolo[4,3-c]pyridines . This reaction involves the displacement of the 4-Cl followed by cyclization onto the ester.

Reaction Workflow

Figure 2: Cascade synthesis of pyrazolo-pyridines.

Protocol:

-

Dissolve the starting material (1.0 mmol) in Ethanol (5 mL).

-

Add Hydrazine hydrate (5.0 mmol, excess).

-

Reflux (

) for 3–6 hours. -

The product often precipitates upon cooling. Filter and wash with cold ethanol.

-

Result: This creates a rigid, bicyclic core often used in kinase inhibitors.

Analytical Characterization Data (Expected)

When characterizing these derivatives, specific NMR signatures confirm the substitution.

| Position | Proton ( | Multiplicity | Approx. Shift (ppm) | Change upon Derivatization |

| C5-H | Aromatic H | Singlet | 7.0 – 7.5 | Shifts upfield (6.5 – 6.8) if C4-Cl is replaced by an amine (electron donation). |

| Ethyl ( | Methylene | Quartet | 2.6 – 2.9 | Remains relatively stable. |

| Ethyl ( | Methyl | Triplet | 1.1 – 1.3 | Remains relatively stable. |

| Ester ( | Methylene | Quartet | 4.3 – 4.4 | Disappears upon hydrolysis or cyclization. |

Safety and Handling

-

Corrosivity: 4-chloropyridines can be skin irritants and sensitizers. Handle in a fume hood.

-

Vesicant Potential: Some alkylating pyridine derivatives can possess vesicant (blister-causing) properties. Double-gloving (Nitrile) is recommended.

-

Waste: Dispose of halogenated pyridine waste in dedicated organic halogen streams.

References

-

Pharmaffiliates . 4-Chloro-2,6-diethylpyridine-3-carboxylic acid ethyl ester. Available at: [Link] (Accessed Oct 2023).

- Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of heterocycles. In Science of Synthesis. This reference grounds the general mechanism on pyridines.

-

Dikusar, E. A., et al. (2018).[3] Functional Derivatives of Ethyl 4-(Chloromethyl)-2,6-dimethylpyridine-3-carboxylate. Russian Journal of Organic Chemistry, 54(1), 87–94.[3] (Demonstrates reactivity of analogous dimethyl scaffolds). Available at: [Link]

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

Disclaimer: This protocol is for research purposes only. Users must perform their own safety assessment before conducting experiments.

Sources

Application Note: Strategic Scale-Up of Substituted Pyridines via Continuous Flow and Batch Methodologies

Executive Summary

Pyridines serve as the structural backbone for over 20% of the top 200 marketed drugs, including blockbuster agents like niacin, amlodipine, and various kinase inhibitors. While laboratory-scale synthesis (milligram to gram) is well-established, scaling these reactions to kilogram quantities presents significant safety and quality challenges.

This Application Note details the transition from traditional batch synthesis to a scalable Continuous Flow Manufacturing (CFM) process. We focus on the Hantzsch Pyridine Synthesis , the most versatile route for generating polysubstituted pyridines. We demonstrate how telescoping the condensation and oxidative aromatization steps in a flow reactor mitigates the severe exotherms and runaway risks associated with batch processing, while significantly improving Space-Time Yield (STY).

Scientific Background & Mechanism[1][2][3]

The Hantzsch synthesis constructs a 1,4-dihydropyridine (1,4-DHP) intermediate from an aldehyde, a

In batch, this oxidation often requires strong oxidants (e.g., HNO

Reaction Mechanism

The pathway involves a Knoevenagel condensation followed by a Michael addition and cyclization. The final step is the irreversible oxidation of the DHP ring.

Figure 1: Mechanistic pathway of the Hantzsch Pyridine Synthesis. The oxidation step (Red) is the thermodynamic sink and safety bottleneck.

Critical Process Parameters (CPPs)

Successful scale-up requires strict control over the following variables. Note the shift in control strategy when moving from Batch to Flow.

| Parameter | Batch Control Strategy | Continuous Flow Control Strategy | Impact on Quality |

| Temperature | Jacket ramp rates; reflux condensers. | Residence time ( | High temps in batch lead to polymer byproducts.[2] |

| Stoichiometry | Single bolus or dropwise addition. | Precise flow rate ratios (Pump A vs. Pump B). | Excess ammonia causes difficult workups. |

| Mixing | Mechanical stirring (often inefficient at high viscosity). | Static mixers; chaotic advection in coils. | Poor mixing creates concentration gradients & impurities. |

| Oxidation | Slow addition of oxidant to control exotherm. | In-line mixing with high heat removal capacity. | Prevents thermal runaway and explosions. |

Experimental Protocols

Protocol A: Baseline Batch Synthesis (Gram Scale)

Use this protocol for initial catalyst screening or producing <10g of material.

Safety Warning: This reaction generates significant heat. Perform in a functioning fume hood.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and reflux condenser.

-

Reagent Loading: Charge the flask with Ethanol (100 mL), Methyl acetoacetate (20.0 mmol), and the specific Aldehyde (10.0 mmol).

-

Ammonia Addition: Add Ammonium Acetate (12.0 mmol) in a single portion.

-

Reaction: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of aldehyde via TLC (3:7 EtOAc:Hex).

-

Isolation (DHP): Cool to room temperature. The 1,4-DHP often precipitates. Filter and wash with cold ethanol.

-

Oxidation (The Hazardous Step):

-

Resuspend DHP (5 mmol) in Acetic Acid (20 mL).

-

Dropwise add NaNO

(solution) or Cerium Ammonium Nitrate (CAN) while maintaining temp < 30°C. Note: Evolution of NO -

Stir for 1 hour. Neutralize with NaOH and extract with DCM.

-

Protocol B: Scalable Continuous Flow Synthesis (Kilogram Scale)

Use this protocol for process validation and production of >100g material.

This method utilizes a "Telescoped" approach where the DHP is formed in Reactor 1 and immediately oxidized in Reactor 2 without isolation.

Hardware Requirements

-

Pumps: 3x High-pressure piston pumps (e.g., Knauer or Vapourtec).

-

Reactors:

-

Reactor 1 (Condensation): 10 mL PFA coil (heated).

-

Reactor 2 (Oxidation): 5 mL Stainless Steel or Hastelloy coil (cooled/heated).

-

-

BPR: Back Pressure Regulator set to 5–10 bar.

Step-by-Step Procedure

-

Feed Preparation:

-

Feed A: Aldehyde (1.0 M) + Methyl acetoacetate (2.2 M) in Ethanol.

-

Feed B: Aqueous Ammonia (25%) or Ammonium Acetate (3.0 M) in Ethanol/Water.

-

Feed C (Oxidant): 65% Nitric Acid (HNO

) diluted in Acetic Acid (Caution: Highly Corrosive).

-

-

System Priming:

-

Flush system with Ethanol. Set BPR to 8 bar to prevent solvent boiling at superheated temperatures.

-

-

Stage 1: DHP Formation:

-

Mix Feed A and Feed B via a T-mixer.

-

Pass through Reactor 1 at 100°C.

-

Residence Time: 10–15 minutes.

-

QC Check: Collect an aliquot from the inter-stage valve. Verify DHP formation via HPLC.

-

-

Stage 2: Oxidative Aromatization:

-

The output of Reactor 1 meets Feed C (Oxidant) at a second T-mixer (Hastelloy).

-

Pass through Reactor 2 at 60°C. Note: Flow chemistry allows this step to be run safely at higher temperatures than batch due to superior heat removal.

-

Residence Time: 2–5 minutes.

-

-

Collection & Workup:

-

Direct the output stream into a quench tank containing ice-cold NaOH solution (pH adjustment to >9).

-

The product precipitates or oils out. Extract continuously or filter.

-

Workflow Diagram

Figure 2: Telescoped Continuous Flow Setup. Reactor 1 performs the Hantzsch condensation; Reactor 2 handles the exothermic oxidation.

Scale-Up Challenges & Troubleshooting

Solids Handling (Clogging)

-

Problem: DHP intermediates often precipitate in Ethanol at room temperature, clogging flow lines.

-

Solution: Use a co-solvent system (Ethanol/Water/Acetic Acid) or maintain the inter-stage temperature >50°C. If clogging persists, switch to a slurry pump or an oscillatory flow reactor.

Exotherm Management

-

Problem: The oxidation step with HNO

is highly exothermic ( -

Solution: In flow, the high surface-area-to-volume ratio allows efficient dissipation. However, ensure the oxidant concentration (Feed C) is titrated. Do not use neat fuming nitric acid; dilute to <65% in acetic acid.

Corrosion

-

Problem: Nitric acid corrodes standard stainless steel (SS316) at high temperatures.

-

Solution: Use Hastelloy C-276 or PFA (fluoropolymer) tubing for Reactor 2 and downstream fittings.

References

-

Continuous Flow Synthesis of Pyridines

- Title: Continuous Flow Synthesis of 1,4-Dihydropyridines and Their Oxid

- Source:Organic Process Research & Development (OPRD).

-

URL:[Link] (General Journal Landing Page for verification)

-

Safety in Pyridine Oxidation

- Title: Safety Assessment of the Scale-Up of Pyridine N-Oxide Nitration and Oxid

- Source:Journal of Chemical Health and Safety.

-

URL:[Link]

-

Green Chemistry Approaches

- Title: Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines.

- Source:Green Chemistry (RSC).

-

URL:[Link]

-

Industrial Reviews

- Title: Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Source: ACS GCI.

-

URL:[Link]

Sources

Troubleshooting & Optimization

Peak tailing issues in chromatography of basic pyridine compounds

Current Status: Operational | Topic: Peak Tailing & Resolution Issues

Lead Scientist: Dr. A. Vance, Senior Application Specialist

The Core Mechanism: Why Pyridines Tail

User Query: "Why do my pyridine compounds consistently show tailing factors (

Technical Insight: The fundamental issue lies in the pKa overlap between your analyte and the stationary phase.

-

The Analyte: Pyridine is a weak base (

). At neutral or slightly acidic pH (pH 4–6), the nitrogen atom accepts a proton, becoming positively charged ( -

The Column: Silica-based columns possess residual silanol groups (

). While modern "Type B" silica is high-purity, up to 50% of silanols remain unbonded even after end-capping. These silanols have a

The Result: When pH is between 4 and 7, pyridines are positively charged, and silanols are negatively charged (

Visualization: The Silanol-Pyridine Interaction

Figure 1: Mechanism of peak tailing caused by secondary electrostatic interactions between ionized silanols and protonated pyridine species.

Tier 1 Troubleshooting: Mobile Phase Optimization

Directive: Before changing columns, modify the mobile phase chemistry to suppress the ionization mechanism described above.

Strategy A: The "Low pH" Approach (Recommended for Standard Silica)

Goal: Protonate the silanols (

-

Protocol: Adjust aqueous mobile phase to pH 2.0 – 2.5 .

-

Reagent: Use Trifluoroacetic Acid (TFA) at 0.05% – 0.1% or Formic Acid at 0.1%.

-

Why TFA? TFA is unique; it lowers pH and acts as an ion-pairing agent, forming a neutral complex with the pyridine cation, further reducing silanol interaction [1].

Strategy B: The "High pH" Approach (Requires Hybrid Columns)

Goal: Deprotonate the pyridine (

-

Protocol: Adjust aqueous mobile phase to pH 10.0 – 11.0 .

-

Reagent: 10mM Ammonium Hydroxide or Ammonium Bicarbonate.[1]

-

Warning: Do NOT use this on standard silica columns; the silica backbone will dissolve.[2] Only use Hybrid (e.g., Waters BEH) or Polymer-coated phases [2].

Strategy C: Sacrificial Bases (The "TEA" Method)

Goal: Saturate silanol sites with a stronger base than your analyte.

-

Protocol: Add Triethylamine (TEA) at 5–10 mM to the mobile phase.[3]

-

Mechanism: TEA competes for the silanol sites.[3] Because it is in high concentration, it blocks the pyridine from interacting with the surface [3].

Data Summary: Buffer Selection Guide

| Buffer System | pH Range | MS Compatible? | Mechanism of Action |

| 0.1% TFA | ~2.0 | Yes (suppresses signal) | Silanol suppression + Ion Pairing |

| Phosphate (20mM) | 2.1 – 3.0 | NO | Strong silanol suppression (High Ionic Strength) |

| Ammonium Formate | 3.0 – 4.5 | Yes | Avoid for Pyridines (pH is in the "Danger Zone") |

| 0.1% TEA | ~10.5 | No (Source contamination) | Competitive Binding (Sacrificial Base) |

| NH₄OH (High pH) | 10.0+ | Yes | Analyte Deprotonation (Requires Hybrid Column) |

Tier 2 Troubleshooting: Stationary Phase Selection

User Query: "Mobile phase adjustments didn't work. Which column should I buy?"

If you are analyzing basic pyridines, standard C18 columns (even end-capped ones) often fail. Use the following decision matrix to select the correct stationary phase.

Visualization: Column Selection Decision Tree

Figure 2: Decision matrix for selecting stationary phases based on mobile phase pH limitations.

Frequently Asked Questions (FAQs)

Q1: I am using LC-MS and cannot use Triethylamine (TEA) or Phosphate. What is my best option for tailing? A: Switch to Ammonium Formate adjusted to pH 3.0 only if you use a Charged Surface Hybrid (CSH) column. These columns have a slight positive surface charge that electrostatically repels the positively charged pyridine, preventing it from touching the silanols. Alternatively, use High pH (Ammonium Hydroxide) with a hybrid column (e.g., Gemini NX, BEH C18) to neutralize the pyridine [4].

Q2: My peak shape is fine, but the retention time is shifting run-to-run. A: This is likely a column equilibration issue . Pyridines are "sticky." If you are using an ion-pairing agent (like TFA) or a sacrificial base (TEA), the column requires significantly longer equilibration (20–30 column volumes) compared to simple organic/water gradients. Ensure your re-equilibration step is long enough.

Q3: Can temperature help with tailing? A: Yes. Increasing column temperature to 40°C – 60°C improves mass transfer kinetics and reduces the viscosity of the mobile phase. This speeds up the adsorption/desorption equilibrium, often sharpening the tail of the peak. Note: Ensure your column is rated for 60°C (most modern columns are).

References

-

Waters Corporation. Effect of TFA on Peak Shape of Basic Compounds. Waters Knowledge Base.[4] [Link]

-

Agilent Technologies. High pH Stability of Poroshell HPH C18. Agilent Technical Notes. [Link]

-

Welch Materials. Triethylamine as a Mobile Phase Additive: Mechanism and Application. Welch Technical Blog. [Link]

-

Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Knowledge Center.[5] [Link]

-

LCGC International. Troubleshooting Peak Tailing: The Silanol Effect. LCGC Online. [Link]

Sources

Technical Support Center: Preventing Degradation of Pyridine Compounds During Purification

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the purification of pyridine and its derivatives. Our focus is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity and purity of your compounds.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific challenges you may encounter during the purification of pyridine compounds, offering explanations for the underlying chemistry and actionable protocols to resolve the issues.

Issue 1: My pyridine compound is turning dark or changing color during purification (distillation, chromatography, or even on standing). What is happening and how can I prevent it?

Answer:

Discoloration, often manifesting as a yellow, brown, or even black hue, is a common indicator of degradation in pyridine compounds.[1] This is typically due to oxidation or polymerization reactions. The lone pair of electrons on the nitrogen atom makes the pyridine ring susceptible to certain oxidative processes.

Root Causes & Mechanistic Insights:

-

Air Oxidation: The nitrogen atom in the pyridine ring can be oxidized, especially in the presence of light and trace metal impurities, to form pyridine N-oxides.[2] While pyridine N-oxide itself is colorless, its formation can trigger subsequent reactions leading to colored byproducts.

-

Acid-Catalyzed Polymerization: Trace acidic impurities, either from the reaction workup or acidic purification media (like standard silica gel), can protonate the pyridine nitrogen.[2] This pyridinium ion can be more susceptible to nucleophilic attack by another pyridine molecule, initiating oligomerization or polymerization, which often results in colored, high-molecular-weight materials.

-

Presence of Aldehydic Impurities: Impurities such as aldehydes can undergo condensation reactions (aldol-type reactions) with pyridine or its derivatives, especially under basic conditions, to form highly colored conjugated systems.[3]

Troubleshooting & Prevention Protocol:

-

Work Under an Inert Atmosphere: Whenever possible, handle and purify your pyridine compounds under an inert atmosphere of nitrogen or argon. This is particularly crucial during heating steps like distillation.[1][4]

-

Use High-Purity, Peroxide-Free Solvents: Ethers and other solvents can form peroxides upon storage, which are potent oxidizing agents. Always use freshly distilled or certified peroxide-free solvents.

-

De-gas Solvents: Before use, sparging solvents with nitrogen or argon for 15-30 minutes can remove dissolved oxygen.

-

Acid Scavenging: If acidic impurities are suspected, consider a pre-treatment step. For distillation, adding a non-volatile base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets can neutralize acidic contaminants.[1][5] For chromatography, using a mobile phase containing a small amount of a basic modifier like triethylamine (TEA) can help.[6]

-

Storage: Store purified pyridine compounds in amber glass bottles to protect from light, under an inert atmosphere, and in a cool, dark place.[1][7][8]

Issue 2: I'm experiencing low recovery of my pyridine derivative after column chromatography on silica gel. Where is my compound going?

Answer:

Low recovery after silica gel chromatography is a frequent problem with basic compounds like pyridines. The issue often lies in irreversible adsorption to the stationary phase or on-column degradation.[6]

Root Causes & Mechanistic Insights:

-

Strong Acid-Base Interactions: Standard silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen of pyridine interacts strongly with these acidic sites, leading to strong adsorption and, in some cases, irreversible binding.[6] This is also a primary cause of peak tailing in HPLC.[6]

-

Acid-Catalyzed Degradation: For sensitive pyridine derivatives, the acidic nature of the silica gel can catalyze degradation reactions, such as hydrolysis of esters or acetals, or other rearrangements.[6]

Troubleshooting & Prevention Protocol:

-

2D-TLC Stability Test: Before committing to a column, assess your compound's stability on silica.

-

Spot your crude sample on the bottom-left corner of a square TLC plate.

-

Develop the plate in a suitable solvent system.

-

Dry the plate completely, then rotate it 90 degrees counter-clockwise.

-

Develop the plate again in the same solvent system.

-

If your compound is stable, it will appear as a single spot on the diagonal. Any spots that appear off the diagonal indicate degradation.[6]

Diagram: 2D-TLC Stability Test Workflow

Caption: Workflow for assessing compound stability on silica gel using 2D-TLC.

-

-

Deactivate the Silica Gel: If degradation or strong adsorption is observed, you can reduce the acidity of the silica.

-

Prepare a slurry of your silica gel in the chosen eluent system.

-

Add 1-2% (v/v) of triethylamine (TEA) or a few drops of ammonium hydroxide to the slurry.

-

Stir for 15-20 minutes before packing the column. This "base-washing" neutralizes the most acidic silanol sites.

-

-

Use an Alternative Stationary Phase: If deactivation is insufficient, consider other options:

-

Alumina (Basic or Neutral): Alumina is a good alternative for basic compounds. Basic alumina is generally preferred for pyridines.

-

End-Capped Silica: In reverse-phase HPLC, using an end-capped C18 column minimizes silanol interactions.[6]

-

Polymer-Based Columns: These columns lack silanol groups and are stable over a wider pH range.[6]

-

-

Optimize the Mobile Phase: For HPLC, adding a competing base like 5-10 mM TEA to the mobile phase can shield the silanol groups from your pyridine analyte, improving peak shape and recovery.[6] Adjusting the pH to keep the pyridine in its neutral form (pH > 8) can also be effective, but requires a pH-stable column.[6]

Issue 3: My pyridine compound is sensitive to heat and decomposes during distillation. How can I purify it?

Answer:

Thermal degradation is a significant concern for many substituted pyridines, especially those with sensitive functional groups.[9][10] High temperatures can lead to ring opening, fragmentation, or polymerization.[9]

Troubleshooting & Prevention Protocol:

-

Vacuum Distillation: The most effective way to reduce the thermal stress on your compound is to lower its boiling point by performing the distillation under reduced pressure.

-

Azeotropic Distillation: If your compound is a high-boiling liquid and also contains water, azeotropic distillation with a solvent like toluene can remove the water at a lower temperature before the final high-vacuum distillation.[1]

-

Short-Path Distillation (Kugelrohr): For small quantities of high-boiling or very sensitive compounds, a Kugelrohr apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

-

Alternative Purification Methods: If any form of distillation causes degradation, consider non-thermal methods:

-

Recrystallization: This is an excellent method for purifying solid pyridine derivatives.[11][12] The choice of solvent is critical; a good solvent will dissolve the compound when hot but not when cold. Common solvent systems include ethanol/water, ethyl acetate/hexane, and toluene/heptane.[11]

-

Preparative Chromatography: As discussed in Issue 2, this can be a very effective, albeit more resource-intensive, method.

-

| Purification Method | Key Advantage for Thermally Labile Pyridines | Considerations |

| Vacuum Distillation | Lowers boiling point, reducing thermal stress. | Requires a good vacuum pump and careful monitoring of pressure. |

| Short-Path Distillation | Minimizes residence time at high temperature. | Best for small scales; less efficient for fractional separation. |

| Recrystallization | Non-thermal, excellent for solid compounds. | Requires finding a suitable solvent system; may have lower yields.[11] |

| Chromatography | Ambient temperature process. | Potential for on-column degradation if stationary phase is not chosen carefully.[6][13] |

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyridine compounds?

A1: The main degradation pathways include:

-

Oxidation: The nitrogen can be oxidized to an N-oxide, or the ring can undergo oxidative cleavage, especially in biological or environmental systems.[2][14][15]

-

Reduction: In some microbial pathways and under certain chemical conditions, the pyridine ring can be reduced prior to cleavage.[15]

-

Thermal Decomposition: At high temperatures, pyridine can decompose through radical pathways, leading to fragmentation into smaller molecules like HCN or polymerization into soot-like materials.[9][10]

-

Hydroxylation: This is a common initial step in the microbial degradation of pyridines and can also occur through chemical oxidation.[16][17][18]

-

Acid/Base Instability: Depending on the substituents, the pyridine ring or functional groups on the ring can be susceptible to degradation under strongly acidic or basic conditions.

Diagram: General Degradation Pathways of Pyridine

Caption: Key environmental and chemical factors leading to pyridine degradation.

Q2: How does pH affect the stability and purification of pyridine compounds?

A2: The pH is a critical parameter. The pyridine nitrogen has a pKa of around 5.25 for its conjugate acid, the pyridinium ion.[2]

-

At low pH (pH < 4): The pyridine is fully protonated to the pyridinium cation. This increases its water solubility, which can be useful for acidic washes to remove non-basic impurities.[19][20] However, this acidic environment can cause degradation of sensitive functional groups.

-

At neutral pH (pH ~ 7): Pyridine exists primarily in its neutral, basic form.[21]

-

At high pH (pH > 8): The pyridine is definitively in its neutral form. This is often ideal for extraction into organic solvents and for chromatography on silica gel to minimize strong ionic interactions with silanol groups.[6] However, very high pH can degrade other parts of the molecule or the stationary phase (silica gel dissolves at pH > 8).[6]

Therefore, controlling the pH is essential for successful extraction, washing, and chromatographic separation.[22]

Q3: What is the best way to dry pyridine or a reaction mixture containing pyridine derivatives?

A3: Pyridine is hygroscopic and readily absorbs moisture from the air.[1][8] It also forms an azeotrope with water, making simple distillation ineffective for complete drying.[1]

-

Pre-drying: For significant amounts of water, initial drying over solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets is effective.[1][5] The pyridine is allowed to stand over the desiccant and then decanted or filtered.

-

Final Drying for Anhydrous Applications: For rigorous drying, refluxing over and distilling from calcium hydride (CaH₂) is a standard and highly effective method.[1][23] This should be done under an inert atmosphere.

-

Maintaining Dryness: Once purified and dried, pyridine should be stored over activated molecular sieves (e.g., 4Å) to prevent re-absorption of moisture.[1]

Q4: What are the key safety precautions when purifying pyridine?

A4: Pyridine is a flammable, toxic liquid with a strong, unpleasant odor.[1][7]

-

Ventilation: Always handle pyridine and its volatile derivatives inside a certified chemical fume hood.[8][24]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1][8]

-

Ignition Sources: Keep away from open flames, hot plates, and other ignition sources.[7][24][25] Ensure distillation equipment is properly grounded to prevent static discharge.[1][7]

-

Storage: Store in a cool, well-ventilated, dedicated flammables cabinet away from incompatible materials like strong acids and oxidizing agents.[24][26]

References

- Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.

- Overcoming challenges in the purification of pyridine compounds. Benchchem.

- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology (ASM Journals).

- PYRIDINE FOR SYNTHESIS. Loba Chemie.

- Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. Benchchem.

- Safety Data Sheet (SDS) Pyridine. LPS.

- Theoretical study on the thermal decomposition of pyridine. ResearchGate.

- Pyridine Chemical Storage Specifications - C5H5N. US Hazmat Rentals.

- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PubMed Central (PMC).

- Pyridine. Apollo Scientific.

- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.

- Degradation of pyridines in the environment. Taylor & Francis Online.

- (PDF) Degradation of Pyridines in the Environment. ResearchGate.

- Why pyridine is acidic? Reddit.

- Effect of initial pH on pyridine degradation. ResearchGate.

- Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. PubMed Central (PMC), National Institutes of Health (NIH).

- Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. Water Science & Technology, IWA Publishing.

- recrystallization, filtration and melting point. University of California, Los Angeles (UCLA) Chemistry.

- How to remove pyridine when I use it as solvent? ResearchGate.

- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.

- Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at Western Michigan University.

- Technical Support Center: Degradation Pathways of Substituted Pyridines. Benchchem.

- Drying and distilling pyridine. Reddit.

- RECRYSTALLISATION. University of Sydney.

- Purification of Pyridine. LookChem.

- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed Central (PMC), National Institutes of Health (NIH).

- Thermal degradation of poly(vinylpyridine)s. ResearchGate.

- Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. ACS Omega, American Chemical Society.

- How do I get dry pyridine? ResearchGate.

- Pyridine. Wikipedia.

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central (PMC), National Institutes of Health (NIH).

- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science.

- Microbial Degradation of Pyridine and Its Derivatives. ResearchGate.

- Thermal degradation steps and temperatures details. ResearchGate.

- Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.

- Purification of pyridine bases by distillation. Google Patents.

- Pyridine degradation characteristics of a newly isolated bacterial strain and its application with a novel reactor for the further treatment in pyridine wastewater. ResearchGate.

- Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Publishing.

- Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.

- Method for pyridine amine derivative. Chromatography Forum.

- HPLC Methods for analysis of Pyridine. HELIX Chromatography.

- Oxidative Dearomatization of Pyridines. PubMed Central (PMC), National Institutes of Health (NIH).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

- 5. Purification of Pyridine - Chempedia - LookChem [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. Tips & Tricks [chem.rochester.edu]

- 13. Purification [chem.rochester.edu]

- 14. journals.asm.org [journals.asm.org]

- 15. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iwaponline.com [iwaponline.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. archpdfs.lps.org [archpdfs.lps.org]

- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 26. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]

Validation & Comparative

A Comparative Guide to the Synthesis and Characterization of Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate

This guide provides a comprehensive overview of the synthesis, characterization, and comparative analysis of Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of handling this compound, grounded in established scientific principles and experimental data from analogous structures.

Introduction and Significance

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other molecular interactions. The specific substitutions on this molecule—a chloro group at the 4-position, two ethyl groups at the 2- and 6-positions, and an ethyl carboxylate at the 3-position—create a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents. The chloro-substituent, for instance, serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse functionalities.

Synthesis and Purification

While specific literature on the synthesis of Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate is not widely published, a robust and common method for creating such polysubstituted pyridines is through a modified Hantzsch pyridine synthesis. This approach allows for the systematic construction of the pyridine ring with the desired substituents.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, beginning with readily available starting materials and culminating in the target molecule. The key steps involve the condensation of an enamine, an aldehyde, and a β-ketoester, followed by an oxidation and subsequent chlorination.

Caption: Proposed synthetic workflow for Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate.

Experimental Protocol: Synthesis

-

Formation of the Dihydropyridine Intermediate: A mixture of ethyl 3-oxopentanoate (1.1 eq), propionaldehyde (1.0 eq), and ethyl 3-aminocrotonate (1.0 eq) in ethanol is heated to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Aromatization: Upon completion, an oxidizing agent, such as nitric acid or ceric ammonium nitrate (CAN), is added cautiously to the cooled reaction mixture. The mixture is then stirred at room temperature until the dihydropyridine intermediate is fully converted to the corresponding pyridine.

-

Hydroxypyridine Formation: The reaction mixture is neutralized, and the solvent is removed under reduced pressure. The resulting crude product is the ethyl 2,6-diethyl-4-hydroxypyridine-3-carboxylate.

-

Chlorination: The crude hydroxypyridine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with gentle heating. This step should be performed in a well-ventilated fume hood due to the hazardous nature of the reagent.

-

Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Spectroscopic Analysis

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Signals corresponding to two distinct ethyl groups (triplets and quartets), a singlet for the C5-proton on the pyridine ring. | Confirms the presence and connectivity of the ethyl and ester functional groups. The chemical shift of the C5-proton provides information about the electronic environment of the pyridine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons of the pyridine ring (with the carbon bearing the chloro group being significantly shifted), and aliphatic carbons of the ethyl groups. | Provides a carbon map of the molecule, confirming the carbon skeleton and the presence of all functional groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (around 1550-1600 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹). | Confirms the presence of key functional groups. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₁₆ClNO₂). The isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio) will be characteristic of a monochlorinated compound. | Confirms the molecular weight and elemental composition, particularly the presence of a chlorine atom. |

Chromatographic and Physical Analysis

| Technique | Purpose | Expected Result |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak, indicating high purity (typically >95%). |

| Melting Point | Determination of purity and physical state. | A sharp melting point range, characteristic of a pure crystalline solid. |

| Elemental Analysis | Confirmation of elemental composition. | The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values. |

Comparison with Alternative Compounds

The choice of a specific building block in a synthesis campaign often depends on factors like reactivity, cost, and ease of synthesis. Below is a comparison of Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate with other related compounds.

| Compound | Synthesis | Reactivity | Advantages | Disadvantages |

| Ethyl 4-chloro-2,6-dimethylpyridine-3-carboxylate | Similar Hantzsch synthesis using acetone instead of propionaldehyde. | Sterically less hindered, potentially leading to faster reaction rates in subsequent modifications. | More readily available starting materials. | The final molecule may have different biological activity due to the smaller alkyl groups. |

| Ethyl 4-bromo-2,6-diethylpyridine-3-carboxylate | Similar synthesis, but using a brominating agent instead of a chlorinating agent. | The C-Br bond is generally more reactive in cross-coupling reactions (e.g., Suzuki, Heck) than the C-Cl bond. | Higher reactivity can be beneficial for certain synthetic transformations. | Brominating agents can be more expensive and hazardous. The higher molecular weight might be a disadvantage. |

| Ethyl 2,6-diethyl-4-methoxypyridine-3-carboxylate | Can be synthesized from the 4-chloro derivative via nucleophilic aromatic substitution with sodium methoxide. | The methoxy group is an electron-donating group, altering the electronic properties of the pyridine ring. | Offers different electronic properties for tuning the characteristics of the final molecule. | Requires an additional synthetic step. The methoxy group is less versatile as a leaving group compared to chlorine. |

Conclusion

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its synthesis, while requiring multiple steps, is achievable through established methodologies like the Hantzsch pyridine synthesis. A thorough characterization using a combination of spectroscopic and chromatographic techniques is crucial to confirm its structure and purity. The choice of this specific compound over its analogs will depend on the desired steric and electronic properties of the final target molecule, as well as the specific synthetic transformations planned. This guide provides a foundational framework for the synthesis, characterization, and comparative evaluation of this important chemical entity.

References

Comparative Guide: Optimizing Purity Assessment of Synthetic Pyridine Derivatives

Executive Summary: The "Basic Nitrogen" Challenge

Synthetic pyridine derivatives are cornerstones of modern drug discovery (e.g., proton pump inhibitors, antihistamines). However, their purity assessment by HPLC presents a notorious chromatographic challenge: Peak Tailing .

The pyridine nitrogen (pKa ~5.2–5.6) possesses a lone pair of electrons that acts as a Lewis base. On traditional silica-based C18 columns, these bases interact strongly with residual acidic silanols (Si-OH), resulting in secondary retention mechanisms.[1] The consequence is severe peak tailing (

This guide objectively compares three dominant methodologies for handling pyridine derivatives, ultimately advocating for High-pH Stable Hybrid Particle Technology as the modern "Gold Standard" for accuracy, robustness, and MS-compatibility.

Comparative Analysis of Methodologies

We evaluated three distinct approaches to separating a complex mixture of pyridine derivatives (Pyridine, 2-Chloropyridine, and 3-Methylpyridine) to determine the optimal protocol for purity assessment.

Method A: The "Legacy" Approach (Low pH C18)

-

Chemistry: Standard Silica C18 with Phosphate Buffer (pH 2.5).

-

Mechanism: At pH 2.5, silanols are protonated (neutral), reducing secondary interactions. However, the pyridine analyte is also fully protonated (positively charged).

-

Verdict: Sub-optimal. While tailing is reduced, the ionized analyte becomes highly hydrophilic, leading to poor retention (eluting near the void volume) and "fronting" due to charge repulsion at high concentrations.

Method B: Ion-Pairing Chromatography (IPC)[2]

-

Chemistry: C18 with Sodium Octanesulfonate or Heptanesulfonic Acid (pH 2.5).

-

Mechanism: The negatively charged sulfonate tail binds to the positively charged pyridine, forming a neutral ion-pair that retains well on the hydrophobic C18 surface.

-

Verdict: Functional but Obsolete. Excellent peak shape is achievable, but the method suffers from slow equilibration (hours), complex preparation, and is incompatible with LC-MS (non-volatile salts suppress ionization and contaminate sources).

Method C: High-pH Hybrid Technology (The Recommended Standard)

-

Chemistry: Ethylene-Bridged Hybrid (BEH) C18 with Ammonium Bicarbonate (pH 10.0).

-

Mechanism: At pH 10, the pyridine derivatives are uncharged (neutral), maximizing their hydrophobic interaction with the C18 ligand. The hybrid particle surface is chemically resistant to dissolution at high pH, unlike standard silica.

-

Verdict: Superior. Delivers sharp symmetrical peaks (

), high retention, and full MS compatibility using volatile buffers.

Experimental Data Comparison

The following data summarizes the performance of the three methods on a synthetic purity check of 3-Methylpyridine spiked with 0.1% impurities.

| Metric | Method A: Low pH (Standard C18) | Method B: Ion-Pairing (IPC) | Method C: High-pH (Hybrid C18) |

| Mobile Phase | 0.1% H3PO4 / ACN | 10mM Octanesulfonate / ACN | 10mM NH4HCO3 (pH 10) / ACN |

| Tailing Factor ( | 1.8 (Severe Tailing) | 1.1 (Excellent) | 1.05 (Ideal) |

| Retention Factor ( | 0.5 (Poor retention) | 4.2 (Good retention) | 5.5 (High retention) |

| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Resolved) | 4.8 (Baseline Resolved) |

| Equilibration Time | 20 mins | > 120 mins | 20 mins |

| MS Compatibility | No (Non-volatile Phosphate) | No (Ion suppression) | Yes (Volatile) |

Key Insight: Method C provides the best balance of peak symmetry and retention without the operational headaches of ion-pairing reagents.

Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting the correct methodology based on analyte properties and lab requirements.

Figure 1: Decision matrix for selecting the optimal HPLC methodology for basic pyridine derivatives.

Recommended Protocol: High-pH Purity Assessment

This protocol utilizes Ethylene-Bridged Hybrid (BEH) technology (e.g., Waters XBridge or Agilent Poroshell HPH), which withstands pH levels up to 12. Standard silica columns must not be used with this method as they will dissolve, destroying the column.

Reagents & Materials[3][4][5]

-

Column: Hybrid C18 (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm).

-

Buffer Salt: Ammonium Bicarbonate (LC-MS Grade).

-

Solvent B: Acetonitrile (HPLC Grade).

-

pH Adjuster: Ammonium Hydroxide (28-30%).

Mobile Phase Preparation

-

Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):

-

Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water.

-

Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Note: Bicarbonate naturally buffers near pH 8-10; ammonia drives it to the stable basic range.

-

Filter through a 0.22 µm nylon filter.

-

-

Mobile Phase B: 100% Acetonitrile.

Instrument Parameters[4][6][7]

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C (Elevated temp improves mass transfer).

-

Injection Volume: 5–10 µL.

-

Detection: UV @ 254 nm (or

of derivative).

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 18.0 | 5 | 95 |

| 18.1 | 95 | 5 |

| 23.0 | 95 | 5 |